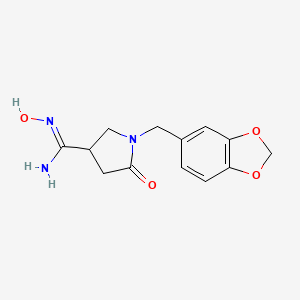

1-(1,3-benzodioxol-5-ylmethyl)-N'-hydroxy-5-oxopyrrolidine-3-carboximidamide

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

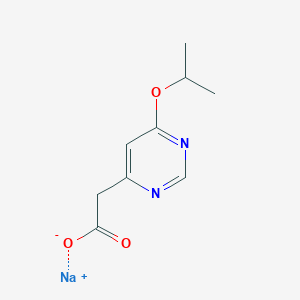

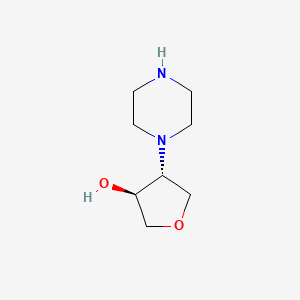

The compound contains a 1,3-benzodioxol-5-ylmethyl group, which is a common moiety in many bioactive molecules . It also contains a pyrrolidine ring, which is a common structure in many natural products and pharmaceuticals . The presence of the hydroxy group and carboximidamide group suggests that this compound might have interesting chemical and biological properties.

Synthesis Analysis

The synthesis of such a compound would likely involve the formation of the pyrrolidine ring, possibly through a cyclization reaction . The 1,3-benzodioxol-5-ylmethyl group could be introduced through a substitution reaction .Molecular Structure Analysis

The molecular structure of this compound would be characterized by the presence of the 1,3-benzodioxol-5-ylmethyl group and the pyrrolidine ring . The hydroxy group and the carboximidamide group would likely contribute to the polarity of the molecule .Chemical Reactions Analysis

The chemical reactions involving this compound would likely be influenced by the reactivity of the functional groups present . For example, the hydroxy group could potentially be involved in acid-base reactions, and the carboximidamide group could participate in nucleophilic substitution reactions .Physical And Chemical Properties Analysis

The physical and chemical properties of this compound would be influenced by its molecular structure . For example, the presence of polar functional groups would likely make this compound soluble in polar solvents .Scientific Research Applications

Antioxidant Activity

Research on similar compounds, such as 1-(5-chloro-2-hydroxyphenyl)-5-oxopyrrolidine-3-carboxylic acid derivatives, has demonstrated significant antioxidant activities. These compounds, which contain various substituents, have been tested and found to exhibit antioxidant properties potentially higher than well-known antioxidants like ascorbic acid (Tumosienė et al., 2019).

Potential Nootropic Agents

Syntheses of similar compounds like 1,4-disubstituted 2-oxopyrrolidines have been explored for potential nootropic activity. These compounds have been tested for enhancing cognitive functions (Valenta et al., 1994).

Photophysical Properties

Compounds structurally related to the target molecule, like lanthanide-based coordination polymers assembled from derivatives of 3,5-dihydroxy benzoates, have been studied for their photophysical properties. These studies can be instrumental in developing materials with specific optical characteristics (Sivakumar et al., 2011).

Synthesis and Biological Activity

The synthesis of compounds structurally similar to 1-(1,3-Benzodioxol-5-ylmethyl)-N'-Hydroxy-5-Oxopyrrolidine-3-Carboximidamide has been explored, with a focus on their potential biological activities. This includes studies on thiophene and thieno[3,2-d] pyrimidine derivatives for their antitumor and antibacterial properties (Hafez et al., 2017).

Catalyst-Free Synthesis

Research has been conducted on catalyst-free synthesis methods for creating diverse and pharmaceutically interesting compounds. This approach highlights the potential for developing environmentally friendly and efficient synthesis processes for related compounds (Brahmachari & Nayek, 2017).

Mechanism of Action

Target of Action

The primary target of this compound is Nitric oxide synthase, inducible . This enzyme plays a critical role in the production of nitric oxide, a key signaling molecule involved in numerous physiological and pathological processes.

Mode of Action

It is believed to interact with its target enzyme, potentially altering its activity and thus influencing the production of nitric oxide .

Biochemical Pathways

The compound’s interaction with nitric oxide synthase can affect various biochemical pathways, given the broad role of nitric oxide in physiological processes. These include pathways related to immune response, vasodilation, and neurotransmission .

Result of Action

The molecular and cellular effects of the compound’s action are largely dependent on its interaction with nitric oxide synthase and the subsequent changes in nitric oxide production. Changes in nitric oxide levels can have wide-ranging effects, given its role as a signaling molecule .

Safety and Hazards

Future Directions

properties

IUPAC Name |

1-(1,3-benzodioxol-5-ylmethyl)-N'-hydroxy-5-oxopyrrolidine-3-carboximidamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H15N3O4/c14-13(15-18)9-4-12(17)16(6-9)5-8-1-2-10-11(3-8)20-7-19-10/h1-3,9,18H,4-7H2,(H2,14,15) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XJNBWGMBLSCJAV-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1C(CN(C1=O)CC2=CC3=C(C=C2)OCO3)C(=NO)N |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1C(CN(C1=O)CC2=CC3=C(C=C2)OCO3)/C(=N/O)/N |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H15N3O4 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

277.28 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![9-(4-hydroxyphenyl)-1,7-dimethyl-6,7,8,9-tetrahydropyrimido[2,1-f]purine-2,4(1H,3H)-dione](/img/structure/B2916917.png)

![1-(2-(Benzo[d][1,3]dioxol-5-yl)-2-hydroxypropyl)-3-(o-tolyl)urea](/img/structure/B2916920.png)

![4-(2-methylpiperidin-1-yl)sulfonyl-N-(7-methyl-[1,3]thiazolo[4,5-g][1,3]benzothiazol-2-yl)benzamide](/img/structure/B2916922.png)

![1-benzyl-6-oxo-N-[4-(trifluoromethoxy)phenyl]-1,6-dihydro-3-pyridinecarboxamide](/img/structure/B2916925.png)

![N-[3-sulfanyl-5-(2-thienyl)-4H-1,2,4-triazol-4-yl]-2-thiophenecarboxamide](/img/structure/B2916927.png)

![(E)-1-[4-[(2,4-dichlorophenyl)methoxy]phenyl]-3-(3-methylanilino)prop-2-en-1-one](/img/structure/B2916933.png)